2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran
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Overview
Description
2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of tert-butyl and dimethoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Reduced benzofuran derivatives
Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but lacking the benzofuran structure.
Bis(2,4-di-tert-butylphenyl)phosphate: A related compound used as an antioxidant in industrial applications.
Uniqueness
2-(4-(Tert-butyl)phenyl)-5,6-dimethoxybenzofuran is unique due to its specific combination of tert-butyl and dimethoxy groups on the benzofuran scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H22O3 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5,6-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)15-8-6-13(7-9-15)16-10-14-11-18(21-4)19(22-5)12-17(14)23-16/h6-12H,1-5H3 |
InChI Key |
ZFXSAQJANJOZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)OC |
Origin of Product |
United States |
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